2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole
Overview
Description
2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole is a useful research compound. Its molecular formula is C9H6Cl2N2O and its molecular weight is 229.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 1,3,4-oxadiazole derivatives interact with various biological targets such as nucleic acids, enzymes, and globular proteins .
Mode of Action
1,3,4-oxadiazole derivatives are known to exhibit a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases . These interactions contribute to their antiproliferative effects .
Biochemical Pathways
Furthermore, 1,3,4-oxadiazole derivatives have been shown to target various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Result of Action
It is known that 1,3,4-oxadiazole derivatives can have a broad spectrum of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Biochemical Analysis
Biochemical Properties
2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It has been shown to inhibit the activity of enzymes such as thymidylate synthase and topoisomerase II, which are essential for DNA replication and cell division . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating cellular responses to external stimuli . These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to alterations in gene expression and cellular metabolism . These effects underscore the compound’s potential in cancer therapy and other medical applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and disrupting essential biochemical processes . For instance, the compound’s interaction with thymidylate synthase prevents the synthesis of thymidine, a nucleotide required for DNA replication . Additionally, this compound modulates gene expression by interacting with transcription factors and altering chromatin structure . These molecular interactions provide insights into the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under physiological conditions, maintaining its activity over extended periods . It undergoes gradual degradation in the presence of metabolic enzymes, leading to the formation of inactive metabolites . Long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The compound’s metabolism can influence its pharmacokinetics and overall efficacy, making it essential to understand these pathways for effective drug development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, the compound binds to plasma proteins, influencing its distribution and bioavailability . These interactions determine the compound’s localization and accumulation in specific tissues, impacting its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also translocate to the nucleus, where it modulates gene expression by binding to DNA and transcription factors . These localization patterns are influenced by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-5-methyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-5-12-13-9(14-5)6-2-3-7(10)8(11)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVVCFLGGAFDCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.